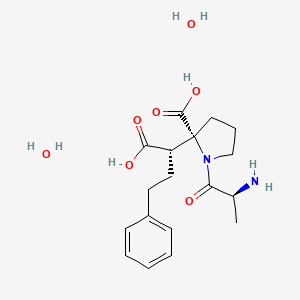
2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of difluoromethyl, iodo, nitro, and carboxamide functional groups attached to a pyridine ring. These functional groups impart unique chemical and physical properties to the compound, making it a valuable subject of study for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Iodination: The addition of an iodine atom to the nitrated pyridine.
Difluoromethylation: The incorporation of a difluoromethyl group.
Carboxamidation: The formation of the carboxamide group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, iodine sources for iodination, and difluoromethylating agents for difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the iodine atom can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro and iodo groups may contribute to its biological activity. The exact pathways and targets depend on the specific application and require further investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide
- 2-(Difluoromethyl)-6-bromo-3-nitropyridine-5-carboxamide
- 2-(Difluoromethyl)-6-iodo-3-aminopyridine-5-carboxamide
Uniqueness
2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its potential for pharmaceutical applications by improving metabolic stability and lipophilicity .
Propiedades
Fórmula molecular |
C7H4F2IN3O3 |
|---|---|
Peso molecular |
343.03 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-2-iodo-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H4F2IN3O3/c8-5(9)4-3(13(15)16)1-2(7(11)14)6(10)12-4/h1,5H,(H2,11,14) |
Clave InChI |
SPSLPPZZZIYJRW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1[N+](=O)[O-])C(F)F)I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)


![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)


![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)



